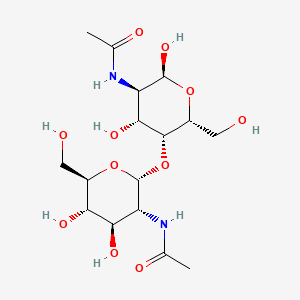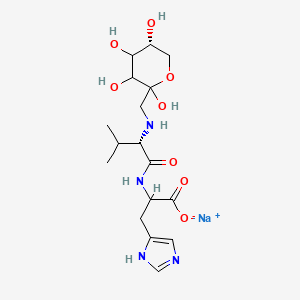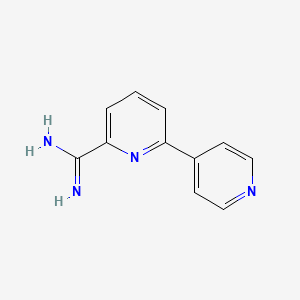
6-Pyridin-4-ylpyridine-2-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Pyridin-4-ylpyridine-2-carboximidamide is a heterocyclic compound that features a pyridine ring substituted with a carboximidamide group at the 2-position and another pyridine ring at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Pyridin-4-ylpyridine-2-carboximidamide typically involves the condensation of pyridine-2,6-dicarboxylic acid or its derivatives with appropriate amines. One common method involves the reaction of pyridine-2,6-dicarbonyl dichloride with 4-aminopyridine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar condensation reactions on a larger scale. The use of efficient catalysts and optimized reaction conditions would be essential to achieve high yields and purity.
化学反応の分析
Types of Reactions
6-Pyridin-4-ylpyridine-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups.
Substitution: The pyridine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or other derivatives.
科学的研究の応用
6-Pyridin-4-ylpyridine-2-carboximidamide has several scientific research applications:
作用機序
The mechanism of action of 6-Pyridin-4-ylpyridine-2-carboximidamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to therapeutic effects such as anticancer activity . The compound may also interact with cellular pathways involved in cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
Pyridine-2,6-bis(carboximidamide): This compound is structurally similar and also used in coordination chemistry.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyridine core and have applications in medicinal chemistry.
Uniqueness
6-Pyridin-4-ylpyridine-2-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with transition metals and its potential therapeutic applications make it a valuable compound for further research and development.
特性
分子式 |
C11H10N4 |
|---|---|
分子量 |
198.22 g/mol |
IUPAC名 |
6-pyridin-4-ylpyridine-2-carboximidamide |
InChI |
InChI=1S/C11H10N4/c12-11(13)10-3-1-2-9(15-10)8-4-6-14-7-5-8/h1-7H,(H3,12,13) |
InChIキー |
DENLQFGSVCWNIR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)C(=N)N)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2H-1,4-Benzodiazepin-2-one, 7-amino-5-(2-fluorophenyl)-1,3-dihydro-1-(methyl-d3)-(9CI); 9-amino-6-(2-fluorophenyl)-2-trideuteromethyl-2,5-diazabicyclo[5.4.0]undeca-5,8,10,12-tetraen-3-one](/img/structure/B13841320.png)

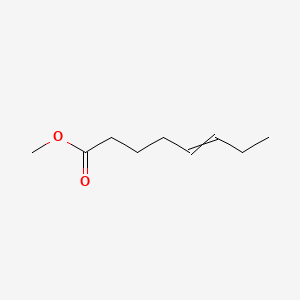

![7-(2-Ethoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13841337.png)
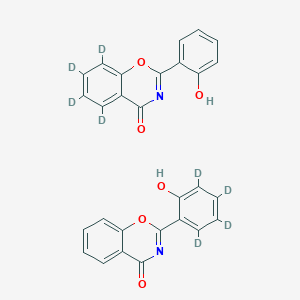
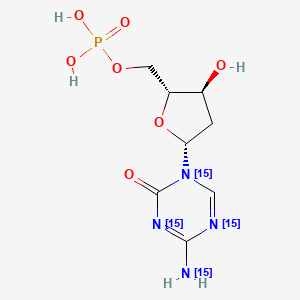
![2-(4-Nitrophenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13841356.png)
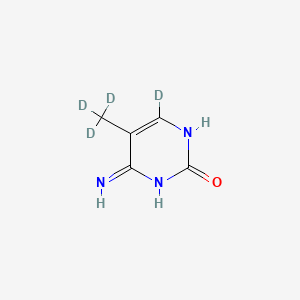
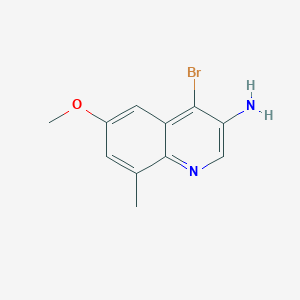
![rel-4-[[(1R,2S)-2-Hydroxycyclohexyl]methyl] Pelubiprofen](/img/structure/B13841386.png)
